[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis
Description
This compound is a chiral pyrrolidine derivative with two hydroxymethyl substituents in a cis configuration at positions 2S and 5R. Its molecular formula is C₇H₁₄ClNO₂, and it is commonly used in pharmaceutical synthesis, particularly as a precursor for antiviral agents and chiral intermediates. The stereochemistry of the molecule is critical for its biological activity and interaction with enzymes or receptors .
Properties
CAS No. |
1197163-84-0 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H/t5-,6+; |
InChI Key |
GZPSBGQXCUGMDE-KNCHESJLSA-N |
Isomeric SMILES |
C1C[C@H](N[C@H]1CO)CO.Cl |
Canonical SMILES |
C1CC(NC1CO)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neurological Applications
Research indicates that compounds similar to [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride may exhibit activity on the central nervous system. For instance, studies have highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems, particularly in the context of treating conditions such as depression and anxiety disorders .
β3 Adrenergic Receptor Agonism
The compound has been investigated for its role as a β3 adrenergic receptor agonist. This receptor is implicated in metabolic regulation and thermogenesis, making it a target for obesity treatment. The ability of pyrrolidine derivatives to selectively activate these receptors could lead to novel therapeutic strategies for weight management .
Solubility Enhancement
Due to its favorable solubility profile, [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride can be utilized as an excipient in drug formulations. Its properties can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates .
Stabilizing Agent
The compound's structural characteristics allow it to serve as a stabilizing agent in various pharmaceutical formulations, particularly those sensitive to degradation under physiological conditions. This stabilization can prolong the shelf life and efficacy of active pharmaceutical ingredients (APIs) .
Synthetic Intermediate
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride acts as an important synthetic intermediate in the preparation of more complex organic molecules. Its utility in multi-step synthesis processes makes it valuable in the development of various chemical entities used in pharmaceuticals and agrochemicals .
Chiral Synthesis
As a chiral building block, this compound plays a significant role in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds that are crucial for the development of many drugs .
Case Studies
Mechanism of Action
The mechanism by which [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxymethyl groups play a crucial role in its reactivity and interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Positional Isomers
a. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 478922-47-3)
- Key Differences : The hydroxymethyl group is at position 5 (R configuration), and a hydroxyl group is at position 3 (S configuration), differing in substituent positions and stereochemistry from the target compound.
- Similarity Score : 0.74 .
- Impact : Altered hydrogen-bonding capacity and solubility due to the hydroxyl group at position 3.
b. (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1018987-47-7)
Functional Group Variations
a. Lamivudine Impurity D (CAS: 134680-32-3)
- Structure: 4-Amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.
- Key Differences : Contains an oxathiolane ring (with sulfur) instead of pyrrolidine, imparting distinct electronic and metabolic properties.
- Application : Used as a reference standard in antiviral drug quality control .
b. (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Stereochemistry | Key Substituents | Similarity Score | Applications |
|---|---|---|---|---|---|
| [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol HCl | C₇H₁₄ClNO₂ | 2S,5R (cis) | Hydroxymethyl at C2 and C5 | N/A | Chiral intermediate, antiviral |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl (478922-47-3) | C₆H₁₂ClNO₂ | 3R,5S | Hydroxymethyl at C5, hydroxyl at C3 | 0.74 | Pharmaceutical synthesis |
| Lamivudine Impurity D (134680-32-3) | C₈H₁₁N₃O₃S | 2S,5R (oxathiolane) | Oxathiolane ring, pyrimidinone | N/A | Antiviral drug impurity standard |
| (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl | C₇H₁₄ClNO₂ | 3R,5S, N-methylated | Methyl at N1, hydroxyl at C3 | 0.74 | Experimental intermediates |
Biological Activity
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a hydroxymethyl group attached to a pyrrolidine ring, which may influence its interaction with biological targets.
- IUPAC Name : ((2R,5S)-pyrrolidine-2,5-diyl)dimethanol hydrochloride
- Molecular Formula : C6H13NO2·HCl
- Molecular Weight : 167.64 g/mol
- Purity : ≥95%
- Physical Form : Powder
- Storage Temperature : 4°C
The biological activity of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The specific mechanisms through which this compound operates are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits antimicrobial properties. A study published in ACS Omega demonstrated that similar pyrrolidine derivatives showed significant inhibition of bacterial growth at concentrations as low as 50 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride has selective cytotoxic effects. In vitro studies showed an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. A dissertation highlighted its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in neurodegenerative disease prevention or treatment .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | ((2R,5S)-pyrrolidine-2,5-diyl)dimethanol hydrochloride |
| Molecular Formula | C6H13NO2·HCl |
| Molecular Weight | 167.64 g/mol |
| Purity | ≥95% |
| Storage Temperature | 4°C |
| Biological Activity | Effect | Concentration (µM) |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 50 |
| Cytotoxicity | Selective against MCF-7 cells | 30 |
| Neuroprotection | Reduction in oxidative stress | Not specified |
Case Studies
- Antimicrobial Efficacy : A study involving a range of bacterial strains demonstrated that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli at concentrations above 25 µM.
- Cancer Cell Line Testing : In tests against various cancer cell lines, including MCF-7 and HeLa, [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride exhibited significant cytotoxic effects, warranting further investigation into its mechanisms and potential applications in oncology.
- Neuroprotective Study : Animal models treated with this compound showed reduced symptoms of neurodegeneration when subjected to oxidative stress challenges, indicating potential therapeutic applications in diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
